4-(Bromomethyl)-1H-imidazole hydrobromide
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Overview
Description
4-(Bromomethyl)-1H-imidazole hydrobromide is a chemical compound with the molecular formula C4H5BrN2·HBr It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1H-imidazole hydrobromide typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with bromine in the presence of a solvent such as acetic acid. The reaction proceeds as follows:
- Dissolve 1H-imidazole in acetic acid.
- Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction by adding water and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization from ethanol to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoimidazole, thiocyanatoimidazole, and alkylated imidazole derivatives.
Oxidation: Products include imidazole carboxylic acids and imidazole N-oxides.
Reduction: The major product is 4-methyl-1H-imidazole.
Scientific Research Applications
4-(Bromomethyl)-1H-imidazole hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: It is employed in the synthesis of polymers and materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1H-imidazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the modification of protein function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 4-(Chloromethyl)-1H-imidazole hydrobromide
- 4-(Methyl)-1H-imidazole hydrobromide
Uniqueness
4-(Bromomethyl)-1H-imidazole hydrobromide is unique due to its specific reactivity profile and the presence of both an imidazole ring and a bromomethyl group. This combination allows for versatile chemical transformations and applications in various fields. Compared to its analogs, the bromomethyl group provides a more reactive site for nucleophilic substitution, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUZHWZZJPJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51720-29-7 |
Source
|
Record name | 4-(bromomethyl)-1H-imidazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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